REACTION_CXSMILES
|
Cl[C:2]1[C:7]([Cl:8])=[CH:6][CH:5]=[CH:4][N:3]=1.[NH2:9][CH2:10][CH2:11][OH:12].C(=O)(O)[O-].[Na+]>>[Cl:8][C:7]1[C:2]([NH:9][CH2:10][CH2:11][OH:12])=[N:3][CH:4]=[CH:5][CH:6]=1 |f:2.3|
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Name
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|
Quantity
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11.46 g
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Type
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reactant
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Smiles
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ClC1=NC=CC=C1Cl
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Name
|
|
Quantity
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9.8 mL
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Type
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reactant
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Smiles
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NCCO
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C([O-])(O)=O.[Na+]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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the reaction mixture was extracted with ethyl acetate
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Type
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WASH
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Details
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The extract was washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
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the organic layer was dried over anhydrous sodium sulfate
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Type
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CUSTOM
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Details
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the solvent was removed
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Type
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CUSTOM
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Details
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the resulting crude product was purified by silica gel column chromatography (ethyl acetate/hexane)
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Name
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|
Type
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product
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Smiles
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ClC=1C(=NC=CC1)NCCO
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.1 g |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |